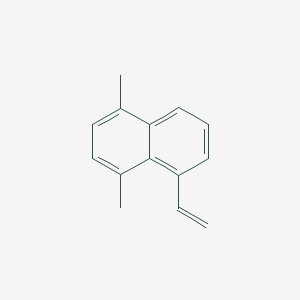
5-Ethenyl-1,4-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1,4-dimethylnaphthalene: is an organic compound with the molecular formula C14H14 It is a derivative of naphthalene, characterized by the presence of an ethenyl group (vinyl group) at the 5-position and two methyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,4-dimethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 1,4-dimethylnaphthalene with an appropriate vinylating agent under controlled conditions. Another method includes the use of Grignard reagents, where 1,4-dimethylnaphthalene is reacted with vinyl magnesium bromide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts such as nickel-phosphine complexes to facilitate the reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethenyl-1,4-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: 5-Ethyl-1,4-dimethylnaphthalene
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethenyl-1,4-dimethylnaphthalene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .
Biology and Medicine: Functionalized derivatives of 1,4-dimethylnaphthalene, including this compound, have been studied for their potential biomedical applications. These derivatives can form metastable endoperoxide species in the presence of dioxygen, which are useful for the controlled release of singlet oxygen in anticancer and antibiotic therapies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1,4-dimethylnaphthalene in biological systems involves the formation of reactive oxygen species (ROS) through the decomposition of endoperoxide species. These ROS can induce oxidative stress in cells, leading to cell death. This property is exploited in anticancer therapies, where the compound targets cancer cells and induces apoptosis through oxidative damage .
Comparación Con Compuestos Similares
- 1,4-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 5-Ethyl-1,4-dimethylnaphthalene
Comparison: 5-Ethenyl-1,4-dimethylnaphthalene is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its methylated counterparts. This makes it more versatile in synthetic applications and allows for the formation of a wider range of derivatives. Additionally, its ability to form endoperoxide species sets it apart from other dimethylnaphthalenes, providing unique opportunities in biomedical research .
Propiedades
Número CAS |
88916-64-7 |
|---|---|
Fórmula molecular |
C14H14 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-ethenyl-1,4-dimethylnaphthalene |
InChI |
InChI=1S/C14H14/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h4-9H,1H2,2-3H3 |
Clave InChI |
QIFMJVVMFRFCLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=C(C=CC=C12)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
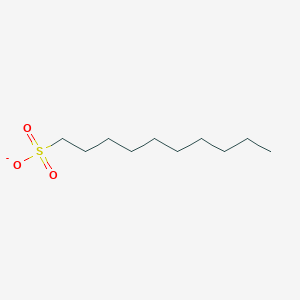
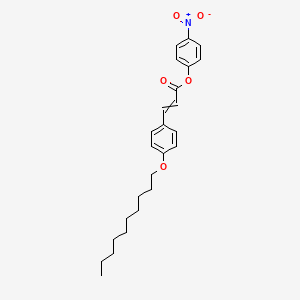
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)
![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
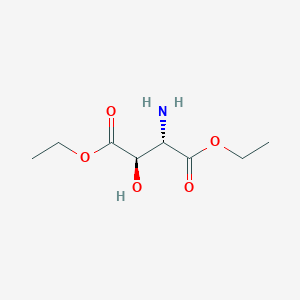
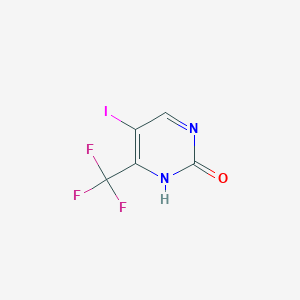
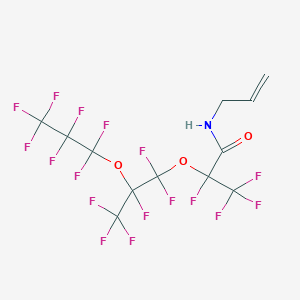

![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)

